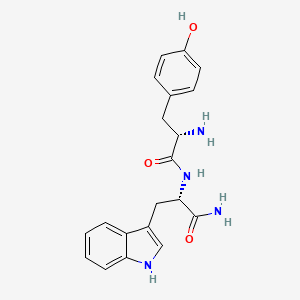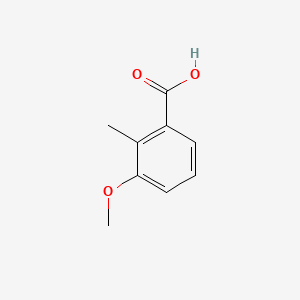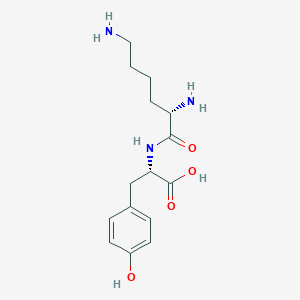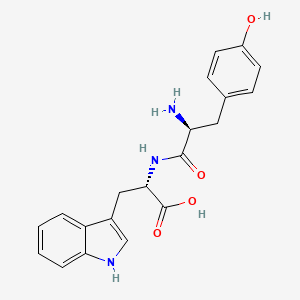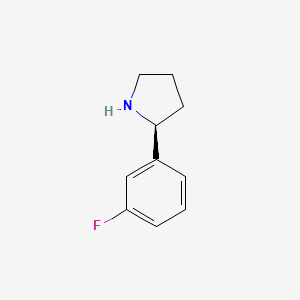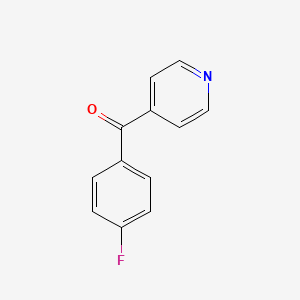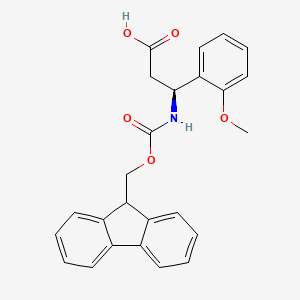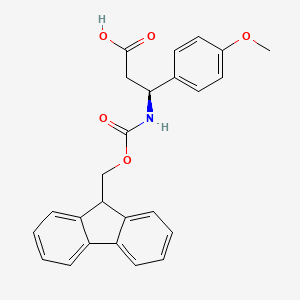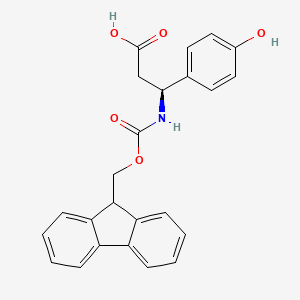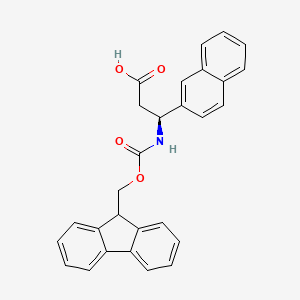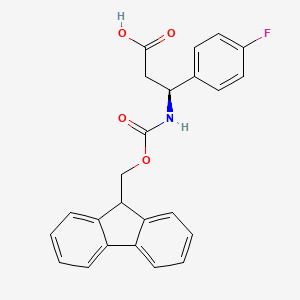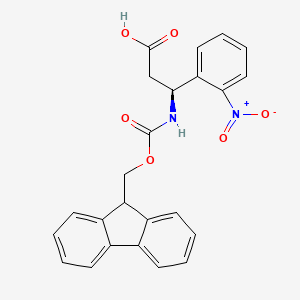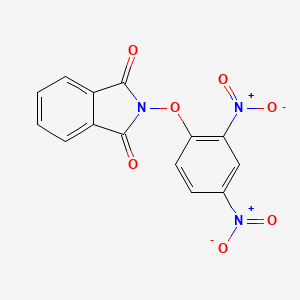
2-(Azidomethyl)-1,3,5-trimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-(Azidomethyl)-1,3,5-trimethylbenzene" is not directly discussed in the provided papers. However, the papers do provide insights into related chemical structures and reactions that involve azide-functionalized aromatic compounds and their derivatives. For instance, the preparation of azaboratabenzene derivatives and their reactivity, as well as the synthesis of aminomethylated triethylbenzene, can offer indirect information about the synthesis and properties of azidomethylated trimethylbenzene compounds .
Synthesis Analysis
The synthesis of related azide-functionalized aromatic compounds involves multistep procedures. For example, the synthesis of 1,2-azaboratabenzene derivatives starts from readily available precursors and involves deprotonation and reaction with metal complexes . Similarly, the synthesis of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene from benzene also involves a multistep process, indicating that the synthesis of "2-(Azidomethyl)-1,3,5-trimethylbenzene" would likely require careful planning and execution of multiple synthetic steps .
Molecular Structure Analysis
The molecular structure of azide-functionalized compounds can be complex and may lead to unexpected products. For instance, the thermolysis of azide compounds with hexamethyl-Dewar-benzene resulted in the formation of pentamethyl(iminoethyl)-4H-1,2-diazepines, with the structure confirmed by X-ray crystallography . This suggests that the molecular structure of "2-(Azidomethyl)-1,3,5-trimethylbenzene" could also exhibit interesting and unexpected characteristics upon undergoing certain reactions.
Chemical Reactions Analysis
The chemical reactivity of azide-functionalized aromatic compounds can lead to a variety of products through pericyclic reactions. The thermolysis of aryl azides with hexamethyl-Dewar-benzene, for example, resulted in products like 1-aminopyrrole and ketones, depending on the nature of the aromatic group and the reaction conditions . This indicates that "2-(Azidomethyl)-1,3,5-trimethylbenzene" could also participate in diverse chemical reactions, leading to a range of potential products.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "2-(Azidomethyl)-1,3,5-trimethylbenzene" are not directly reported, the properties of similar compounds can provide some insights. Azide groups are known for their high reactivity, particularly in click chemistry and cycloaddition reactions. The presence of trimethyl groups would likely influence the compound's hydrophobicity and steric effects, affecting its reactivity and physical properties such as solubility and melting point. The papers suggest that the properties of azide-functionalized aromatic compounds can be quite diverse and context-dependent .
科学研究应用
Supramolecular Scaffolding
1,3,5-Trimethylbenzene derivatives have been studied for their ability to act as supramolecular scaffolds. The steric effects of substituents on these benzene rings can influence molecular recognition and binding affinities in supramolecular hosts. This is due to the directional steering of binding elements toward the central ring, enhancing the interaction with target molecules (Wang & Hof, 2012).
Adsorption and Environmental Applications
Azide-functionalized trimethylbenzene compounds, similar to 2-(Azidomethyl)-1,3,5-trimethylbenzene, have been developed for environmental applications. For example, polymers derived from triptycene and 1,2,3-triazole motifs, which may include azide-functionalized trimethylbenzenes, show promise for selective CO2 capture and dye adsorption. These materials offer potential in gas storage/separation and water pollution control, addressing environmental issues like toxic dye effluents from the textile industry (Bera, Ansari, Mondal, & Das, 2018).
Catalysis and Organic Synthesis
The azide group in 2-(Azidomethyl)-1,3,5-trimethylbenzene can be a versatile functional group in organic synthesis and catalysis. For instance, azide-functionalized materials have been used as catalysts in aerobic oxidation reactions. Such compounds can facilitate the conversion of trimethylbenzenes to more valuable chemicals like benzenetricarboxylic acids, which are significant in polymer materials (Hirai, Tatsukawa, Kameda, Sakaguchi, & Ishii, 2006).
属性
IUPAC Name |
2-(azidomethyl)-1,3,5-trimethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-7-4-8(2)10(6-12-13-11)9(3)5-7/h4-5H,6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRDSVMEBMBTKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CN=[N+]=[N-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442679 |
Source


|
| Record name | 2-(Azidomethyl)-1,3,5-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azidomethyl)-1,3,5-trimethylbenzene | |
CAS RN |
93368-76-4 |
Source


|
| Record name | 2-(Azidomethyl)-1,3,5-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

